molecular formula C8H14O2 B1601579 5-Ethyl-3,3-dimethyloxolan-2-one CAS No. 54491-23-5

5-Ethyl-3,3-dimethyloxolan-2-one

Cat. No.: B1601579
CAS No.: 54491-23-5
M. Wt: 142.2 g/mol
InChI Key: DFJKSWYZVSYBRF-UHFFFAOYSA-N
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Description

5-Ethyl-3,3-dimethyloxolan-2-one: is an organic compound with the molecular formula C7H12O2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-3,3-dimethyloxolan-2-one typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of 5-ethyl-3,3-dimethylpentanoic acid. The reaction is carried out under reflux conditions in the presence of a strong acid such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-3,3-dimethyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone to its corresponding diol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: 5-Ethyl-3,3-dimethylpentanoic acid.

    Reduction: 5-Ethyl-3,3-dimethylpentane-1,5-diol.

    Substitution: Various substituted oxolanes depending on the reagents used.

Scientific Research Applications

Chemistry: 5-Ethyl-3,3-dimethyloxolan-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems can provide insights into new therapeutic agents.

Medicine: The compound’s derivatives are explored for their pharmacological properties. Research is ongoing to determine their efficacy in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-3,3-dimethyloxolan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3,3-Dimethyloxolan-2-one: Lacks the ethyl substituent, resulting in different chemical properties.

    5-Methyl-3,3-dimethyloxolan-2-one: Has a methyl group instead of an ethyl group, affecting its reactivity and applications.

    4-Ethyl-3,3-dimethyloxolan-2-one: The position of the ethyl group changes, leading to variations in chemical behavior.

Uniqueness: 5-Ethyl-3,3-dimethyloxolan-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both ethyl and dimethyl groups provides a balance of steric and electronic effects, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

5-ethyl-3,3-dimethyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-6-5-8(2,3)7(9)10-6/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJKSWYZVSYBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C(=O)O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495524
Record name 5-Ethyl-3,3-dimethyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54491-23-5
Record name 5-Ethyl-3,3-dimethyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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